molecular formula C27H26N2O2S2 B11505408 2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone

2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone

Cat. No.: B11505408
M. Wt: 474.6 g/mol
InChI Key: SUZAFKVCUSYFCN-UHFFFAOYSA-N
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Description

2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone is a complex organic compound with a unique structure that includes a furyl group, an isopropylphenyl group, and a dithioloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone typically involves a multi-step process. One common method involves the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides or a three-component reaction involving aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine . The reaction conditions often require a base-promoted environment to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the furyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to inhibit kinases and its structural complexity make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26N2O2S2

Molecular Weight

474.6 g/mol

IUPAC Name

furan-2-yl-[4,4,8-trimethyl-1-(4-propan-2-ylphenyl)iminodithiolo[3,4-c]quinolin-5-yl]methanone

InChI

InChI=1S/C27H26N2O2S2/c1-16(2)18-9-11-19(12-10-18)28-25-23-20-15-17(3)8-13-21(20)29(26(30)22-7-6-14-31-22)27(4,5)24(23)32-33-25/h6-16H,1-5H3

InChI Key

SUZAFKVCUSYFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=C(C=C4)C(C)C)SS3)(C)C)C(=O)C5=CC=CO5

Origin of Product

United States

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